molecular formula C11H23N B13831474 N-(3-Methylbutyl)cyclohexylamine CAS No. 30249-25-3

N-(3-Methylbutyl)cyclohexylamine

Cat. No.: B13831474
CAS No.: 30249-25-3
M. Wt: 169.31 g/mol
InChI Key: GZYFSWISUVSJGW-UHFFFAOYSA-N
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Description

Contextual Significance of N-Alkyl Cyclohexylamines in Organic Chemistry

N-alkyl cyclohexylamines are pivotal intermediates and building blocks in organic synthesis. atamankimya.com Their utility stems from the presence of a secondary amine group attached to a cycloaliphatic scaffold. This combination imparts a unique set of properties, including basicity and nucleophilicity, which are harnessed in numerous chemical transformations. ontosight.aiwikipedia.org The cyclohexyl ring provides a non-planar, three-dimensional structure that can influence the stereochemical outcome of reactions and the biological activity of the final products.

The synthesis of N-alkyl cyclohexylamines is often achieved through methods like the reductive amination of cyclohexanone (B45756) with a primary amine. youtube.comyoutube.com This versatile reaction involves the initial formation of an imine, which is then reduced to the corresponding amine. youtube.com Advances in catalysis, including the use of imine reductases, have provided more efficient and enantioselective routes to these compounds. nih.gov Another significant synthetic route is the hydrogenation of aniline (B41778) derivatives. atamankimya.comwikipedia.org

The applications of N-alkyl cyclohexylamines are diverse. They serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.aisincerechemicals.com For instance, derivatives of cyclohexylamine (B46788) are found in drugs such as mucolytics, analgesics, and bronchodilators. atamankimya.com They are also employed as corrosion inhibitors, particularly in boiler water treatment, and as accelerators for the vulcanization of rubber. wikipedia.org

Overview of Research Trajectories for Related Aliphatic and Cycloaliphatic Amines

Research into aliphatic and cycloaliphatic amines is driven by the continuous demand for new materials and molecules with specific functions. A major trend is the development of more sustainable and efficient synthetic methodologies. This includes the exploration of biocatalysis and the use of greener solvents and reagents to minimize environmental impact. nih.govkchem.org

In the realm of materials science, cycloaliphatic amines are extensively studied as curing agents for epoxy resins. polymerinnovationblog.compflaumer.com These hardeners are known to impart desirable properties such as high glass transition temperature (Tg), excellent chemical resistance, and improved mechanical strength to the cured epoxy. polymerinnovationblog.comprfree.org Research is ongoing to develop bio-based cycloaliphatic amines to enhance the sustainability of epoxy systems. archivemarketresearch.com

Furthermore, the unique properties of cycloaliphatic amines make them valuable in the development of specialized coatings, adhesives, and composites. pflaumer.comrich-cn.net Their low volatility and toxicity compared to some other amine-based hardeners are also significant advantages. pflaumer.com The investigation of structure-property relationships in these amines allows for the fine-tuning of material characteristics to meet the demands of various industries, including automotive, aerospace, and construction. archivemarketresearch.comrich-cn.net

Rationale for Focused Investigation of N-(3-Methylbutyl)cyclohexylamine within Academic Frameworks

The specific compound this compound, also known as N-isoamylcyclohexylamine, combines the structural features of a secondary amine with both a cycloaliphatic (cyclohexyl) and a branched aliphatic (3-methylbutyl or isoamyl) group. ontosight.ai This unique combination makes it an interesting subject for academic investigation. The chemical formula for this compound is C11H23N. ontosight.ai

A primary reason for its study is its potential as a synthon, or synthetic building block, for more complex molecules. The presence of the secondary amine allows for further functionalization, while the lipophilic character imparted by the cyclohexyl and 3-methylbutyl groups can influence the solubility and biological interactions of its derivatives. ontosight.ai

Academic research may focus on several aspects of this compound, including:

Novel Synthetic Routes: Developing new and improved methods for its synthesis, potentially exploring enzymatic or other catalytic approaches to enhance efficiency and stereoselectivity.

Reaction Kinetics and Mechanisms: Studying the reactivity of the N-H bond and the influence of the bulky alkyl groups on reaction rates and pathways.

Structural Analysis: Characterizing its conformational isomers and their relative stabilities through computational and experimental techniques.

Potential Applications: Investigating its utility as a precursor for novel materials, such as specialized polymers or as a ligand in coordination chemistry.

By undertaking a focused investigation of this compound, researchers can expand the fundamental understanding of N-substituted cyclohexylamines and potentially uncover new applications for this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30249-25-3

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-(3-methylbutyl)cyclohexanamine

InChI

InChI=1S/C11H23N/c1-10(2)8-9-12-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3

InChI Key

GZYFSWISUVSJGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CCCCC1

Origin of Product

United States

Synthetic Methodologies for N 3 Methylbutyl Cyclohexylamine and Analogues

Direct Alkylation Approaches in the Synthesis of N-Substituted Cyclohexylamines

Direct alkylation methods provide a straightforward pathway to form the crucial carbon-nitrogen bond in N-substituted cyclohexylamines. These approaches typically involve the reaction of a cyclohexyl-containing precursor with a suitable amine or alkylating agent.

Reductive Amination Pathways Utilizing Cyclohexanone (B45756) Derivatives

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the condensation of a ketone, such as cyclohexanone, with a primary amine, in this case, 3-methylbutylamine (isoamylamine). The intermediate is then reduced in situ to the target secondary amine, N-(3-Methylbutyl)cyclohexylamine. This process avoids the isolation of the often-unstable imine intermediate.

A variety of reducing agents and catalytic systems can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For industrial applications and greener chemistry, catalytic hydrogenation using molecular hydrogen (H₂) is preferred. organic-chemistry.org

The choice of catalyst is critical for achieving high yield and selectivity. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are frequently used under hydrogen pressure. nih.gov For instance, a one-pot catalytic amination of cyclohexanone with aniline (B41778) has been studied extensively over carbon-supported palladium catalysts, providing insights into the reaction pathway which involves the formation of a hemiaminal and a secondary imine before hydrogenation. nih.gov Biocatalytic approaches using reductive aminases (RedAms) also represent a promising route for the synthesis of N-substituted cyclohexylamines with high conversion rates. researchgate.net

Table 1: Comparison of Reductive Amination Methods

Method Reactants Catalyst/Reducing Agent Key Features
Catalytic Hydrogenation Cyclohexanone, 3-Methylbutylamine, H₂ Pd/C, Pt/C, Raney Ni, Rh/Pt nanoparticles Industrially scalable; high atom economy; requires pressure equipment. organic-chemistry.orgnih.gov
Hydride Reduction Cyclohexanone, 3-Methylbutylamine NaBH(OAc)₃, NaBH₃CN, NaBH₄ Mild reaction conditions; suitable for lab-scale synthesis; generates stoichiometric waste. organic-chemistry.org
Biocatalysis Cyclohexanone, 3-Methylbutylamine Reductive Aminases (RedAms) High selectivity; environmentally benign; operates under mild conditions. researchgate.net
Transfer Hydrogenation Cyclohexanone, 3-Methylbutylamine Cp*Ir complexes, Ammonium (B1175870) formate (B1220265) Avoids the use of high-pressure H₂ gas; ammonium formate acts as both nitrogen and hydrogen source. organic-chemistry.org

Amination of Halogenated Cyclohexane (B81311) Precursors with Amines

Another direct approach involves the nucleophilic substitution of a halogenated cyclohexane, such as bromocyclohexane (B57405) or chlorocyclohexane, with 3-methylbutylamine. This reaction, a form of N-alkylation, directly forms the desired C-N bond. wikipedia.org

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, a significant drawback of this method is the potential for over-alkylation. The secondary amine product, this compound, can act as a nucleophile itself and react with another molecule of the cyclohexyl halide to form a tertiary amine. The reactivity of the secondary amine is often comparable to or even greater than the primary amine, leading to a mixture of products. masterorganicchemistry.com To favor mono-alkylation, a large excess of the starting amine is often used. masterorganicchemistry.com While common in laboratory settings, this method is less favored industrially due to issues with selectivity and the generation of salt byproducts. wikipedia.org

N-Alkylation Strategies of Cyclohexylamine (B46788) with Alkyl Halides or Alcohols

An alternative strategy is the N-alkylation of cyclohexylamine with a suitable 3-methylbutyl electrophile. This can be achieved using an alkyl halide like 1-bromo-3-methylbutane (B150244) or by reacting cyclohexylamine with 3-methylbutyl alcohol (isoamyl alcohol).

When using alkyl halides, the reaction proceeds via a standard nucleophilic substitution, similar to the method described in 2.1.2, and faces the same challenges of over-alkylation and salt formation. wikipedia.org

The N-alkylation of amines with alcohols is an increasingly important and atom-economical industrial process. wikipedia.org This reaction is typically catalyzed by heterogeneous or homogeneous catalysts and often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the secondary amine product, with water as the only byproduct. oup.comresearchgate.net Various catalytic systems, including those based on copper, titanium, and noble metals, have been developed for this transformation. oup.comacs.org For example, supported copper hydroxide (B78521) catalysts have been shown to efficiently promote the N-alkylation of primary amines with alcohols to selectively form secondary amines. oup.com

Catalytic Hydrogenation Routes for Cyclohexylamine Derivatives

Catalytic hydrogenation is a cornerstone of industrial amine synthesis, offering efficient and clean routes to compounds like cyclohexylamine and its derivatives. These methods typically involve the reduction of nitrogen-containing functional groups or the saturation of aromatic rings.

Heterogeneous Catalysis in Amine Synthesis

Heterogeneous catalysis, where the catalyst is in a solid phase and the reactants are in a liquid or gas phase, is fundamental to large-scale chemical production. youtube.com A primary example is the synthesis of cyclohexylamine by the catalytic hydrogenation of aniline. wikipedia.org In this process, aniline is hydrogenated at elevated temperatures and pressures over metal catalysts.

Commonly used catalysts include nickel, palladium, platinum, and ruthenium, often dispersed on high-surface-area supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or activated carbon. google.comacs.org The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity, minimizing the formation of byproducts like dicyclohexylamine (B1670486). google.com For instance, a catalyst with 0.50% to 10% Ru and Pd on an Al₂O₃ support has been used for the hydrogenation of aniline to produce a mixture of cyclohexylamine and dicyclohexylamine. google.com The synthesis of this compound could be envisioned through a reductive amination of aniline with 3-methylpentanal (B96236) followed by ring hydrogenation, or a one-pot reaction of aniline, cyclohexanone, and a suitable C5 source under hydrogenating conditions.

Table 2: Heterogeneous Catalysts for Aniline Hydrogenation to Cyclohexylamine

Catalyst Support Typical Conditions Key Observations
Ruthenium (Ru) & Palladium (Pd) Alumina (Al₂O₃) 100–350 °C, 1–40 MPa High yield and selectivity for cyclohexylamine and dicyclohexylamine mixtures. google.com
Cobalt (Co) & Promoters Modified Alumina (P/Al₂O₃) High Temperature & Pressure Promoter elements (alkali or Group IIB metals) enhance performance. google.com
Nickel (Ni) Carbon (C) doped with Rhodium (Rh) High Temperature & Pressure Used for highly selective one-step hydrogenation of nitrobenzene (B124822) to cyclohexylamine. acs.org
Raney Nickel (Raney Ni) None (Bulk Catalyst) 20–150 °C, 1–5 MPa Used for the reduction of cyclohexanone oxime to cyclohexylamine. google.com

Homogeneous Catalysis for Selective N-Alkylation

Homogeneous catalysis, where the catalyst is dissolved in the reaction medium with the reactants, often provides higher selectivity and operates under milder conditions than heterogeneous systems. youtube.com These catalysts are typically complex organometallic compounds of metals like rhodium, iridium, ruthenium, or nickel. youtube.comnih.gov

For the synthesis of N-substituted cyclohexylamines, homogeneous catalysts can be highly effective in reductive amination and N-alkylation reactions. For example, a nickel-triphos complex has been reported as the first Ni-based homogeneous catalyst for the reductive amination of ketones with ammonia (B1221849) to produce primary amines, a principle that can be extended to secondary amine synthesis. nih.gov The mechanism of homogeneous catalysis often involves a well-defined catalytic cycle, such as the "olefin first" or "hydrogen first" pathways in hydrogenation, allowing for precise control over the reaction. youtube.com While highly efficient, the separation of the homogeneous catalyst from the product can be challenging, which sometimes limits its industrial applicability compared to heterogeneous systems. youtube.com

Multi-Component Reaction Approaches for this compound Scaffold Formation

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product, offer significant advantages in efficiency, atom economy, and rapid generation of molecular complexity. nih.govnumberanalytics.com For the synthesis of the this compound scaffold, one of the most direct and effective MCR approaches is one-pot reductive amination.

This reaction is fundamentally a three-component process, bringing together a ketone, an amine, and a reducing agent. libretexts.org To form this compound, the specific reactants would be:

Ketone: Cyclohexanone

Amine: 3-Methylbutan-1-amine (isoamylamine)

Reducing Agent: A source of hydrogen or a hydride.

The choice of reducing agent is critical and defines several variants of the reaction:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) over a metal catalyst (e.g., Nickel, Palladium, Rhodium) is a common industrial method. libretexts.orgxdhg.com.cn This approach is atom-economical, with water being the only major byproduct.

Hydride Reagents: In laboratory settings, specialized hydride reagents are frequently used. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. youtube.commasterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is another widely used alternative that avoids the use of cyanide-based reagents. masterorganicchemistry.comucla.edu

While other formal MCRs like the Ugi and Passerini reactions are powerful tools in organic synthesis, they generate more complex structures (α-amino amides and α-acyloxy amides, respectively) and are not typically employed for the direct synthesis of simple secondary amines like this compound. numberanalytics.comnumberanalytics.com Therefore, one-pot reductive amination stands as the primary MCR strategy for this specific scaffold.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound, whether through reductive amination or direct N-alkylation of cyclohexylamine with an isoamyl derivative, is crucial for maximizing yield and minimizing byproducts like over-alkylated tertiary amines. This involves the careful tuning of reaction parameters and the strategic selection of catalysts and ligands.

The outcome of the N-alkylation process is highly sensitive to the conditions under which the reaction is performed. Key parameters that influence product distribution, conversion rates, and selectivity are detailed below.

Solvent: The choice of solvent can significantly impact catalyst activity. In the nickel-catalyzed amination of cyclohexanol (B46403) to cyclohexylamine, for example, Ni/Al₂O₃ exhibits better activity in less polar solvents like cyclohexane compared to THF, as the reactant adsorbs more easily to the catalyst support. mdpi.com Water, while being an environmentally benign solvent, can also be effective, with Ni/C catalysts showing high stability and activity in aqueous ammonia. mdpi.com

Temperature: Reaction temperature is a critical factor. In the hydrogenation of aniline to cyclohexylamine, an optimal temperature of 165°C was found to achieve 100% aniline conversion with high selectivity. xdhg.com.cn For the reductive amination of phenols, temperatures ranging from 80–160°C have been explored, with higher temperatures generally increasing the reaction rate but also potentially promoting side reactions like dehydrogenation, depending on the catalyst used. csic.es

Pressure: For reactions involving gases like hydrogen, pressure is a key variable. Increasing hydrogen pressure can improve the conversion of reactants but must be optimized to maintain selectivity. mdpi.comcsic.es For instance, in the amination of cyclohexanol, the presence of hydrogen was shown to dramatically improve the conversion rate from 31% to 96% in a cyclohexane solvent. mdpi.com

pH and Additives: The presence of acidic or basic additives can be essential. Bases have been shown to have a positive effect on the activity of various nickel catalysts in THF and aqueous ammonia. mdpi.com In some ruthenium-catalyzed N-alkylation reactions, an organic acid co-catalyst is necessary, with the choice of acid influencing the selectivity between mono- and di-alkylated products. lookchem.com

Reactant Stoichiometry: The molar ratio of the reactants is crucial for controlling selectivity. In the reductive amination of phenols with cyclohexylamine, a higher initial concentration of the primary amine was found to favor the desired cross-amination over the self-condensation of the amine. csic.es Similarly, optimizing the hydrogen-to-oil molar ratio is critical in catalytic hydrogenation processes to maximize yield. xdhg.com.cn

The following table summarizes the impact of various parameters on N-alkylation reactions relevant to the synthesis of N-alkylcyclohexylamines.

The catalyst is the cornerstone of modern N-alkylation reactions, with its design directly influencing efficiency, selectivity, and substrate scope. The choice of metal, support, and associated ligands are all critical factors in developing an optimal catalytic system.

Metal Center: A variety of transition metals are effective for N-alkylation.

Nickel: Nickel-based catalysts, including Raney Ni and supported Ni on Al₂O₃ or carbon, are effective for amination reactions. mdpi.com The choice of support can influence the catalyst's activity and stability. mdpi.com

Palladium and Rhodium: Pd/C and Rh/C are widely used for reductive amination. csic.es Studies show that Pd/C has a greater capacity for dehydrogenation at higher temperatures, which can lead to different byproduct profiles compared to Rh/C. csic.es Palladium catalysts are also noted for their high efficiency and ability to operate under mild conditions. chemrxiv.org

Iridium and Ruthenium: These precious metals are often used in "borrowing hydrogen" or "hydrogen autotransfer" reactions, where an alcohol is used as the alkylating agent. researchgate.net Cp*Ir complexes are versatile for N-alkylation with alcohols. mdpi.com Ruthenium complexes, particularly when paired with specific ligands like triphos, can effectively catalyze the N-alkylation of amines using carboxylic acids and H₂. lookchem.com

Cobalt: Recently, phosphine-free Co(II) complexes have been designed for a universal N-alkylation of various amines with alcohols, demonstrating high efficiency and broad substrate applicability. nih.gov

Catalyst Support: For heterogeneous catalysts, the support material is not merely an inert carrier but an active component that can affect performance. For Ni catalysts, Ni/C was found to be more stable for recycling in aqueous ammonia, whereas Ni/Al₂O₃ was less stable due to the formation of AlO(OH). mdpi.com

Ligand Effects: In homogeneous catalysis, the ligands coordinated to the metal center are crucial for tuning reactivity and selectivity.

Phosphine Ligands: The use of a triphos ligand with a ruthenium catalyst was shown to be essential for the N-alkylation of amines with carboxylic acids. lookchem.com

N-Heterocyclic Carbenes (NHCs): Iridium complexes bearing NHC ligands have demonstrated high performance for the N-methylation of amines using methanol (B129727). organic-chemistry.org These ligands can be tuned to achieve selective mono- or N,N-dimethylation. organic-chemistry.org

Bidentate Ligands: N,N-bidentate ligands have been used to create robust Co(II) complexes for the N-alkylation of challenging heteroaromatic amines with alcohols. nih.gov

The following table provides a comparison of different catalytic systems used for N-alkylation reactions.

Chemical Reactivity and Mechanistic Investigations of N 3 Methylbutyl Cyclohexylamine

Amine Functional Group Reactivity Studies

The secondary amine group in N-(3-Methylbutyl)cyclohexylamine is a key center of reactivity, characterized by the nucleophilic nature of the nitrogen atom.

Nucleophilic Characteristics in Carbonyl Additions

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This characteristic drives its reactions with electrophilic centers, most notably the carbon atom of a carbonyl group. In the presence of aldehydes or ketones, this compound can engage in nucleophilic addition. masterorganicchemistry.comlibretexts.org This reaction proceeds by the attack of the amine's nitrogen on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The rate and reversibility of this addition are influenced by factors such as the steric hindrance around the carbonyl group and the electronic properties of the substituents. masterorganicchemistry.com

The general mechanism for the nucleophilic addition of a secondary amine to a carbonyl compound can be outlined as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom of this compound attacks the partially positive carbonyl carbon.

Intermediate Formation: This leads to a zwitterionic tetrahedral intermediate, which can then be protonated to form an alcohol. libretexts.org

Aldehydes are generally more reactive towards nucleophilic addition than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

Formation of Amide Derivatives

This compound can be converted to its corresponding amide derivatives through reaction with carboxylic acid derivatives, such as acyl chlorides or anhydrides. This is a classic example of nucleophilic acyl substitution. The formation of an amide bond is a fundamental transformation in organic synthesis. nih.gov

The reaction typically proceeds under basic conditions to neutralize the acidic byproduct (e.g., HCl). The general reaction is as follows:

This compound + Acyl Chloride → N-(3-Methylbutyl)-N-cyclohexylacetamide + Chloride Salt

Recent advancements have also focused on more direct and sustainable methods for amide synthesis, such as the reductive amidation of esters with nitro compounds, which can be achieved using heterogeneous nickel-based catalysts. nih.gov

Reaction with Carbon Disulfide and Carbon Dioxide to Form Thiocarbamates/Carbamates

This compound reacts with carbon disulfide (CS₂) and carbon dioxide (CO₂) to form dithiocarbamates and carbamates, respectively. These reactions highlight the nucleophilicity of the amine and have applications in various fields.

The reaction with CO₂ often requires elevated pressure and can be facilitated by catalysts such as ionic liquids. researchgate.net The process involves the insertion of the CO₂ molecule into the nitrogen-hydrogen bond of the amine, leading to the formation of a carbamic acid, which can then be deprotonated to form a carbamate (B1207046) salt. Studies on the reaction of cyclohexylamine (B46788) with CO₂ have shown that yields can be significantly improved under supercritical CO₂ conditions. researchgate.net For instance, the yield of the carbonylation of cyclohexylamine was improved from 69% at 30 bar to 91.6% at 100 bar. researchgate.net

C-H Functionalization Strategies Involving the Cyclohexyl Moiety

Directly modifying the C-H bonds of the cyclohexyl ring in this compound presents a powerful strategy for synthesizing more complex molecules.

Directed C-H Activation Methodologies

The amine group in this compound can act as a directing group, facilitating the selective functionalization of specific C-H bonds within the cyclohexyl ring. nih.govrsc.org This approach utilizes a transition metal catalyst, often palladium, that coordinates to the nitrogen atom. nih.govrsc.org This coordination brings the metal center in close proximity to certain C-H bonds, enabling their activation and subsequent reaction.

This strategy has been employed for various transformations, including:

C-H Amination: Formation of new C-N bonds. nih.gov

C-H Carbonylation: Introduction of a carbonyl group. nih.gov

C-H Arylation: Formation of new C-C bonds with aryl groups. rsc.org

These reactions can often be performed under mild conditions and tolerate a range of functional groups. rsc.org The development of such methods simplifies the synthesis of complex amine-containing molecules. nih.gov

Regioselectivity and Stereoselectivity in Functionalization

A significant challenge in C-H functionalization is controlling which C-H bond reacts (regioselectivity) and the spatial orientation of the new bond (stereoselectivity). In the context of the cyclohexyl ring of this compound, the directing effect of the amine group plays a crucial role in determining regioselectivity.

The formation of a cyclometalated intermediate, where the metal is bonded to both the nitrogen and a carbon atom of the cyclohexyl ring, is a key step. nih.govrsc.org The size of this ring (typically 5- or 6-membered) often dictates the position of C-H activation. For instance, palladium-catalyzed processes frequently proceed through a five-membered ring intermediate. nih.gov

The choice of ligand on the metal catalyst can also profoundly influence regioselectivity. chemrxiv.orgchemrxiv.org By carefully selecting ligands, it is sometimes possible to switch the site of functionalization. chemrxiv.org Furthermore, the use of chiral catalysts can enable enantioselective C-H functionalization, leading to the formation of a single enantiomer of a chiral product. nih.gov

Dehydrogenation and Hydrogenolysis Reactions of Closely Related Cyclohexylamines

The chemical behavior of this compound in dehydrogenation and hydrogenolysis reactions can be inferred from studies on structurally similar cyclohexylamines. These reactions are crucial in various catalytic processes and involve complex networks of sequential and parallel steps.

Kinetic and Thermodynamic Analysis of Reaction Systems

The kinetic and thermodynamic parameters of dehydrogenation and hydrogenolysis are highly dependent on the catalyst, temperature, and the specific structure of the cyclohexylamine derivative.

A thermodynamic analysis of the disproportionation of cyclohexylamine to dicyclohexylamine (B1670486) over a nickel catalyst, conducted between 433–463 K, reveals that the main reaction is spontaneous and has a slightly exothermic character. icm.edu.plresearchgate.net However, the accompanying dehydrogenation reactions are non-spontaneous under these conditions. icm.edu.plresearchgate.net The study highlighted that while temperature has a minimal effect on the equilibrium conversion of cyclohexylamine, it significantly influences the formation of dehydrogenation byproducts. icm.edu.plresearchgate.net

The equilibrium of the main disproportionation reaction, forming dicyclohexylamine and ammonia (B1221849), is shifted towards the products. In contrast, the dehydrogenation of the resulting dicyclohexylamine to species like N-cyclohexylidenecyclohexanamine and N-phenylcyclohexylamine is not thermodynamically favored in a hydrogen-rich environment. icm.edu.pl

Kinetic studies on the dehydrogenation of cyclohexane (B81311), a related cycloalkane, over platinum catalysts have shown the reaction to be first-order with respect to the hydrocarbon coverage at low concentrations. lookchem.com The activation energy for this process increases with surface coverage. lookchem.com For the dehydrogenation of polycyclic naphthenes, the reaction kinetics are predominantly first-order. nih.gov In the context of the reductive amination of phenols with cyclohexylamine, kinetic analysis using a power law approximation indicated reaction orders between 0.4 and 0.7 for hydrogen and an order of 0.4 for cyclohexylamine, suggesting its participation as an abundant species on the catalyst surface. csic.es The apparent activation energies for this process were determined to be 37 kJ/mol on a Pd/C catalyst and 10 kJ/mol on a Rh/C catalyst. csic.es

Table 1: Thermodynamic and Kinetic Data for Related Cyclohexylamine Reactions

ReactionCatalystTemperature (K)Key FindingsReference
Cyclohexylamine DisproportionationNickel433–463Spontaneous, slightly exothermic main reaction; dehydrogenation byproducts are non-spontaneous. icm.edu.plresearchgate.net
Cyclohexane DehydrogenationPlatinum175–215First-order kinetics at low coverage; activation energy increases with coverage. lookchem.com
Reductive Amination of Phenol (B47542) with CyclohexylaminePd/C353-433Apparent activation energy of 37 kJ/mol. csic.es
Reductive Amination of Phenol with CyclohexylamineRh/C353-433Apparent activation energy of 10 kJ/mol. csic.es

Role of Intermediates in Complex Reaction Networks

The dehydrogenation and hydrogenolysis of N-substituted cyclohexylamines proceed through a series of reactive intermediates that dictate the final product distribution. lumenlearning.comallen.in These intermediates are typically short-lived, high-energy species that are not easily isolated but their existence can be inferred through mechanistic studies. lumenlearning.com

In the context of cyclohexylamine reactions, several types of intermediates are plausible. During dehydrogenation, the initial step likely involves the formation of an imine or an enamine intermediate. For a secondary amine like this compound, dehydrogenation of the cyclohexyl ring would lead to the corresponding N-(3-methylbutyl)-N-cyclohexenylamine (an enamine) or a transient iminium cation.

Experimental observations in the reductive amination of phenols with cyclohexylamine are consistent with a multi-step mechanism. csic.es This process involves the initial hydrogenation of phenol to cyclohexanone (B45756), followed by condensation with cyclohexylamine to form an imine intermediate. This imine is then subsequently hydrogenated to yield the secondary amine product. csic.es This highlights the central role of the imine intermediate in the reaction network.

Furthermore, studies on the disproportionation of cyclohexylamine show the formation of N-cyclohexylidenecyclohexanamine, which is an imine formed from the dehydrogenation of dicyclohexylamine. icm.edu.plresearchgate.net The presence of such intermediates indicates a complex reaction network where dehydrogenation products can further react.

In hydrogenolysis reactions, which involve the cleavage of C-N bonds, radical intermediates or organometallic species can be involved, particularly when heterogeneous catalysts are used. rsc.org The specific intermediates formed will depend on the catalyst surface and the reaction conditions. For instance, the hydrogenolysis of N-benzyl amines over a palladium catalyst is a common deprotection strategy, proceeding through intermediates adsorbed on the catalyst surface. researchgate.netresearchgate.net

The stability of these intermediates plays a crucial role. For example, carbocations, which could potentially form under certain acidic conditions, are stabilized by alkyl groups. lumenlearning.com Carbanions, on the other hand, are destabilized by alkyl groups. lumenlearning.com The nature of the substituent on the nitrogen atom, in this case, the 3-methylbutyl group, will influence the stability of any charged intermediates and thus direct the reaction pathway.

Table 2: Plausible Intermediates in Cyclohexylamine Reactions

Reaction TypePlausible IntermediatesRole in Reaction NetworkReference
DehydrogenationImine, Enamine, Iminium CationKey species leading to aromatization or further condensation reactions. icm.edu.plresearchgate.netcsic.es
HydrogenolysisRadical species, Organometallic intermediatesInvolved in the cleavage of C-N bonds. rsc.orgresearchgate.net
Condensation/DisproportionationImineCentral intermediate in the formation of larger amine structures. icm.edu.plresearchgate.netcsic.es

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for detailing the complete molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise picture of the connectivity and chemical environment of each atom can be constructed.

In the ¹H NMR spectrum of N-(3-Methylbutyl)cyclohexylamine, the signals for the protons are distributed across a characteristic range of chemical shifts. The protons on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and thus appear further downfield. libretexts.org

The protons of the cyclohexyl ring would appear as a series of complex multiplets between approximately 1.0 and 2.0 ppm. The single proton on the carbon directly attached to the nitrogen (C-1) would be shifted downfield, likely appearing as a multiplet around 2.4-2.6 ppm. libretexts.org

For the 3-methylbutyl (isopentyl) group, the two protons on the carbon adjacent to the nitrogen (-CH₂-N) would also be deshielded, resonating in a similar region to the C-1 proton of the cyclohexyl group, likely as a triplet. The other protons on the isopentyl chain would appear further upfield. The six equivalent protons of the two methyl groups (-CH(CH₃)₂) would produce a characteristic doublet signal at the most upfield position, typically around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclohexyl CH-N 2.4 - 2.6 Multiplet
Cyclohexyl CH₂ 1.0 - 2.0 Multiplets
N-H 0.5 - 2.0 (broad) Singlet (broad)
N-CH₂- 2.4 - 2.6 Triplet
-CH₂-CH(CH₃)₂ 1.3 - 1.5 Multiplet
-CH(CH₃)₂ 1.6 - 1.8 Multiplet

Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. It can be identified by its disappearance from the spectrum upon addition of D₂O. libretexts.org

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, which has a plane of symmetry in the 3-methylbutyl group but not in the substituted cyclohexyl ring, a total of 9 distinct signals would be expected if the cyclohexyl ring were conformationally locked, or fewer if there is rapid conformational averaging.

Carbons bonded directly to the nitrogen atom are deshielded and absorb at a lower field. libretexts.org For instance, in N-methylcyclohexylamine, the ring carbon attached to the nitrogen is shifted downfield by about 24 ppm compared to the other ring carbons. libretexts.org A similar effect is expected here. The carbon of the cyclohexyl ring attached to the nitrogen (C-1) and the methylene (B1212753) carbon of the 3-methylbutyl group also attached to the nitrogen would appear in the 50-60 ppm range. The remaining cyclohexyl and alkyl carbons would resonate at higher fields (upfield), typically between 20 and 40 ppm. The two equivalent methyl carbons of the isobutyl group would give a single signal at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Cyclohexyl C-N 55 - 65
N-CH₂- 45 - 55
Cyclohexyl CH₂ 25 - 35
-CH₂-CH(CH₃)₂ 35 - 45
-CH(CH₃)₂ 25 - 35

While ¹H and ¹³C NMR provide the basic carbon framework, advanced 2D NMR techniques would be necessary for definitive assignment of all protons and carbons, especially the complex multiplets of the cyclohexyl ring.

COSY (Correlation Spectroscopy) would reveal which protons are spin-spin coupled, helping to trace the proton connectivity within the cyclohexyl and 3-methylbutyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection point between the cyclohexyl ring and the 3-methylbutyl group via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the stereochemical arrangement of the molecule by identifying protons that are close to each other in space, which can help determine the preferred conformation of the cyclohexyl ring (axial vs. equatorial) for the N-(3-methylbutyl) substituent.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

As a secondary amine, this compound exhibits characteristic IR absorption bands. libretexts.org

A single, weak to medium intensity N-H stretching band is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. libretexts.org

Strong C-H stretching vibrations from the alkyl and cyclohexyl groups will be present in the 2960–2850 cm⁻¹ region.

The C-N stretching vibration for aliphatic amines appears in the 1250–1020 cm⁻¹ range as a medium or weak band. orgchemboulder.com

An N-H bending (wagging) vibration, which is often broad and strong, can be observed in the 910-665 cm⁻¹ range for primary and secondary amines. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch 3350 - 3310 Weak to Medium
C-H Stretch (sp³) 2960 - 2850 Strong
C-N Stretch 1250 - 1020 Weak to Medium

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the structure. The molecular formula of this compound is C₁₁H₂₃N, giving it a molecular weight of approximately 169.31 g/mol . nist.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 169. As a compound containing an odd number of nitrogen atoms, its molecular ion peak will have an odd mass number, consistent with the Nitrogen Rule. libretexts.org

The most characteristic fragmentation pathway for alkylamines is α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. This cleavage results in a resonance-stabilized, nitrogen-containing cation. libretexts.org For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the cyclohexyl ring and the nitrogen-bearing carbon, leading to the loss of a C₅H₉ radical and formation of a fragment ion at m/z = 114.

Cleavage of the C-C bond on the 3-methylbutyl side, adjacent to the nitrogen. This would involve the loss of an isobutyl radical (C₄H₉) and result in a prominent fragment ion at m/z = 112.

While standard mass spectrometry provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound. For this compound, HRMS would confirm the elemental composition as C₁₁H₂₃N by measuring its monoisotopic mass with high precision, distinguishing it from any other compounds that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound (molar mass: 169.307 g/mol ), the initial ionization in the mass spectrometer would produce a molecular ion ([M]•+) with a mass-to-charge ratio (m/z) of 169. As is characteristic for compounds containing a single nitrogen atom, the molecular ion peak has an odd m/z value. libretexts.org

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon-nitrogen bond. libretexts.orgmiamioh.edu The stability of the resulting carbocation influences the fragmentation pathway, with the preferential loss of the largest possible alkyl radical at the alpha-carbon. miamioh.edu

In the case of this compound, two primary alpha-cleavage pathways are predicted:

Cleavage of the Isopentyl Sidechain: Fission of the bond between the first and second carbon of the 3-methylbutyl group results in the loss of an isobutyl radical (•CH₂CH(CH₃)₂). This pathway leads to the formation of a stable, resonance-stabilized iminium cation, which is often observed as a prominent peak in the spectrum.

Cleavage of the Cyclohexyl Ring: Fragmentation can also be initiated by the cleavage of the C-C bond within the cyclohexyl ring that is adjacent to the point of nitrogen attachment.

The resulting fragment ions are characteristic of the molecule's structure. By analyzing the masses of these fragments, the connectivity of the atoms in the original molecule can be deduced, thus confirming the identity of this compound.

Predicted Fragment (m/z) Proposed Structure/Origin Fragmentation Pathway
170[C₁₁H₂₃N+H]⁺Protonated molecular ion ([M+H]⁺) in soft ionization (e.g., ESI)
169[C₁₁H₂₃N]•⁺Molecular ion ([M]•⁺) in electron ionization (EI)
112[C₇H₁₄N]⁺Loss of isobutyl radical (•C₄H₉) from the molecular ion
100[C₆H₁₂N]⁺Loss of isopentyl radical (•C₅H₁₁) from the molecular ion
56[C₄H₈]⁺Fragment arising from the cleavage of the cyclohexyl ring

This table presents predicted fragmentation data based on general principles of amine mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

While a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of related N-substituted cyclohexylamine (B46788) derivatives demonstrates the utility of this method. For instance, the crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine has been resolved, providing detailed structural parameters. researchgate.net

For this compound, a crystallographic study would be expected to reveal:

The conformation of the cyclohexane (B81311) ring, which is anticipated to adopt a stable chair conformation.

The orientation of the N-(3-Methylbutyl) substituent relative to the ring (axial vs. equatorial).

The precise bond lengths of the C-N, C-C, and C-H bonds, which can be influenced by the electronic environment. wikipedia.org

Details of intermolecular interactions, such as hydrogen bonding involving the amine hydrogen, which dictate the crystal packing.

The process requires growing a high-quality single crystal of the compound, which can be a rate-limiting step in the analysis. nih.gov

Parameter Example Data from a Related Cyclohexylamine Derivative researchgate.net
Crystal System Tetragonal
Space Group P-421m
Unit Cell Dimensions a = 8.6755(3) Å, c = 11.1611(4) Å
Unit Cell Volume 840.03(7) ų
Temperature 200 K

This table illustrates the type of data obtained from an X-ray crystallography experiment on a molecule containing a cyclohexylamine moiety, N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for the analysis of chemical compounds, serving both to separate components of a mixture for isolation and to determine the purity of a substance.

Gas Chromatography (GC) Applications in Amine Analysis

Gas chromatography is a widely used technique for separating and analyzing volatile and thermally stable compounds. While the NIST Chemistry WebBook indicates the availability of GC data for this compound, the analysis of amines by GC can present challenges. nist.govvt.edu

Amines, particularly primary and secondary amines, are prone to poor chromatographic performance, often exhibiting significant peak tailing. vt.edu This phenomenon is caused by the interaction of the basic amine group with acidic silanol (B1196071) groups on the surface of standard silica-based columns and inlets. Furthermore, the choice of solvent is critical, as reactive solvents like methanol (B129727) can form byproducts (e.g., N-methylated amines) under the high-temperature conditions of the GC inlet, leading to inaccurate results. nih.gov The use of more inert solvents, such as chloroform, can mitigate this issue. nih.gov

To improve analysis, several strategies can be employed:

Derivatization: Converting the amine into a less polar, more volatile derivative (e.g., using propyl chloroformate) can significantly improve peak shape and reproducibility. vt.edu

Specialized Columns: Using columns specifically designed for amine analysis, which have a deactivated or base-coated stationary phase, can reduce undesirable interactions.

Inlet Optimization: Employing a Cold-On-Column inlet can minimize thermal degradation and solvent-related side reactions. vt.edu

Challenge Mitigation Strategy Reference
Poor Peak Shape (Tailing)Derivatization; Use of base-deactivated columns vt.edu
Analyte DegradationUse of Cold-On-Column inlet vt.edu
Solvent-Induced ArtifactsUse of inert solvents (e.g., chloroform) instead of alcohols nih.gov

Liquid Chromatography (LC) Techniques for Separation

Liquid chromatography, especially high-performance liquid chromatography (HPLC), is a versatile and powerful technique for the separation, isolation, and purity analysis of a wide range of compounds, including those that are not suitable for GC analysis. nih.govresearchgate.net

For this compound and related compounds, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A typical method for a structurally similar compound, (Cyclohexylmethyl)cyclohexylamine, utilizes a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier. sielc.com The use of formic acid as a modifier is common as it is volatile and compatible with mass spectrometry detection, enabling powerful LC-MS and LC-MS/MS analyses. sielc.comnih.gov

LC-MS is particularly valuable for confirming the identity of the peak corresponding to this compound and for identifying any impurities present. verdeanalitica.com.br The high sensitivity of LC-MS/MS allows for the detection and quantification of the compound even at very low concentrations. nih.gov For more polar analytes, hydrophilic interaction liquid chromatography (HILIC) offers an alternative separation mechanism. nih.gov

Parameter Typical Condition for a Related Amine Reference
Technique Reverse-Phase HPLC (RP-HPLC) sielc.com
Stationary Phase C18 nih.gov
Mobile Phase Acetonitrile and Water with an acidic modifier sielc.com
MS-Compatible Modifier Formic Acid sielc.com
Detection UV, Mass Spectrometry (MS, MS/MS) nih.govnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Conformation and Isomerism

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the stable conformations and isomerism of N-(3-Methylbutyl)cyclohexylamine. The molecule's structure, featuring a flexible cyclohexane (B81311) ring and an N-alkyl substituent, gives rise to several possible low-energy structures.

The primary conformational consideration is the substitution on the cyclohexane ring. The cyclohexyl group can exist in a stable chair conformation, and the N-(3-methylbutyl)amino substituent can occupy either an axial or an equatorial position. Computational energy calculations consistently show that for monosubstituted cyclohexanes, the equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial steric strain. sapub.org Therefore, the equatorial isomer of this compound is predicted to be the predominant form at equilibrium.

DFT methods, such as B3LYP with a basis set like 6-31++G**, are used to perform geometry optimization. researchgate.net This process finds the minimum energy structure on the potential energy surface. For this compound, separate optimizations would be run starting from both the axial and equatorial arrangements. The resulting energy difference would quantify the stability preference for the equatorial conformer.

Furthermore, isomerism includes stereoisomerism. Since the molecule is achiral, it does not have enantiomers, but the chair-flipping of the cyclohexane ring represents a form of conformational diastereomerism between the axial and equatorial forms. Rotational isomers (rotamers) also exist due to the single bonds in the 3-methylbutyl group. Computational scans of the dihedral angles can map the potential energy surface for these rotations, identifying the most stable rotameric forms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions involving this compound. As a secondary amine, its reactivity is characterized by the nucleophilicity of the nitrogen lone pair. msu.edulibretexts.org Key reactions include nucleophilic additions, substitutions, and acid-base reactions.

A prime example is the formation of an enamine through the reaction of a secondary amine with a ketone or aldehyde. libretexts.orgopenstax.org Computational studies can model the entire multi-step mechanism, which involves:

Nucleophilic attack of the amine on the carbonyl carbon. youtube.com

Proton transfer to form a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation of an alpha-carbon to yield the final enamine product. youtube.comyoutube.com

Theoretical models can calculate the energy of reactants, products, intermediates, and transition states for each step, providing a complete energy profile of the reaction. researchgate.net

A critical aspect of modeling reaction mechanisms is the characterization of transition states (TS). wikipedia.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. researchgate.net Computational methods are used to locate these TS structures and calculate their energies.

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). This value is crucial as it directly relates to the reaction rate via the Eyring equation. wikipedia.org For a reaction like the nucleophilic attack of this compound, computational chemists would model the approach of the amine to the electrophile, locate the transition state for the C-N bond formation, and calculate the associated energy barrier. A study on the Michael addition of secondary amines, for instance, identified the formation of a zwitterionic intermediate as the rate-determining step and calculated the activation enthalpies. researchgate.net These calculations provide a quantitative understanding of why a reaction is fast or slow and how its rate might be affected by structural modifications.

Reactions are typically carried out in a solvent, which can have a profound effect on the reaction mechanism and energetics. researchgate.net Computational models account for this in two primary ways: explicit and implicit solvation.

Explicit models involve including a number of individual solvent molecules in the calculation. This is computationally expensive but can be important when specific solvent-solute interactions, like hydrogen bonding, are critical.

Implicit models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are more common. nih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. This approach effectively captures the bulk electrostatic effects of the solvent on the stability of reactants, products, and transition states, providing more realistic energy calculations for reactions in solution. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum mechanics can accurately predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govyoutube.com The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard for calculating the isotropic magnetic shielding tensors of nuclei. rsc.orgnih.gov

The theoretical process involves:

Optimizing the geometry of the lowest energy conformer of this compound. nih.gov

Performing a GIAO-DFT calculation on this structure to obtain the absolute shielding values (σ) for each nucleus (¹H, ¹³C, ¹⁵N).

Calculating the chemical shifts (δ) by referencing the computed shielding values to that of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ_calc = σ_TMS - σ_calc). nih.gov

These predicted shifts can then be compared to experimental data. A strong correlation, often assessed using statistical measures like the Root Mean Square Error (RMSE), validates both the structural assignment of the experimental spectrum and the accuracy of the computational model. nih.gov Discrepancies can suggest an incorrect structural assignment or the presence of multiple conformations in solution. youtube.com

Interactive Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

This table illustrates the typical comparison performed in computational studies. The "Experimental" values are hypothetical for illustrative purposes, while the "Predicted" values are representative of what a GIAO-DFT calculation might yield. The assignment is based on the structure of this compound.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Difference (ppm)
Cyclohexyl C1 (CH-N)58.257.90.3
Cyclohexyl C2/C633.533.10.4
Cyclohexyl C3/C525.124.80.3
Cyclohexyl C426.025.70.3
N-CH₂45.845.50.3
CH₂-CH(CH₃)₂39.038.60.4
CH(CH₃)₂26.426.10.3
CH₃22.722.50.2

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are essential for developing Quantitative Structure-Activity Relationships (QSAR), which correlate molecular structure with chemical reactivity or biological activity. dergipark.org.tr For this compound and related compounds, QSAR models can predict properties like nucleophilicity, basicity, or reaction rates based on calculated molecular descriptors. edgccjournal.orgnih.gov

Key descriptors derived from computational models include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to electron-donating and accepting abilities. The HOMO energy, in particular, is often correlated with nucleophilicity. msu.edu

Electrostatic Descriptors: Atomic charges, dipole moment, and molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative charge and predict sites for electrophilic or nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific parameters that quantify the bulkiness of substituents, which is crucial for understanding how the 3-methylbutyl and cyclohexyl groups affect access to the nitrogen lone pair.

By calculating these descriptors for a series of related secondary amines and correlating them with experimentally measured reaction rates, a mathematical model can be built. researchgate.netchemrxiv.org For example, a QSAR study might show that the rate of nucleophilic addition for a series of N-alkyl-cyclohexylamines is strongly correlated with the HOMO energy and a steric parameter for the N-alkyl group. Such models provide powerful predictive tools for designing molecules with tailored reactivity. dovepress.com

Derivatization and Functionalization Strategies for N 3 Methylbutyl Cyclohexylamine

Synthesis of Quaternary Ammonium (B1175870) Salts

The conversion of N-(3-Methylbutyl)cyclohexylamine into quaternary ammonium salts (QACs) is a fundamental derivatization strategy. QACs are compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This transformation dramatically alters the physicochemical properties of the parent amine, increasing its water solubility and introducing ionic character.

The primary method for synthesizing QACs from a secondary amine like this compound involves a two-step process. First, the secondary amine is converted to a tertiary amine, typically through exhaustive alkylation or reductive amination. For instance, reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) would yield N-methyl-N-(3-methylbutyl)cyclohexylamine.

The subsequent step is the Menschutkin reaction, a classic SN2 reaction where the tertiary amine nucleophilically attacks an alkyl halide, forming the quaternary ammonium salt. thermofisher.com A variety of alkylating agents can be employed, allowing for the introduction of diverse functional groups. The reaction is typically conducted in polar solvents to stabilize the charged transition state. thermofisher.com Recent methodologies have also demonstrated the effectiveness of carrying out the reaction in water or water-containing organic solvents, offering a more environmentally benign approach. acs.org

Table 1: Examples of Reagents for Quaternary Ammonium Salt Synthesis

StepReagent ClassSpecific ExampleResulting Functional Group
1. Tertiary Amine FormationAlkyl HalideMethyl Iodide (CH₃I)N-Methyl
2. QuaternizationAlkyl HalideBenzyl Bromide (C₆H₅CH₂Br)N-Benzyl
2. QuaternizationFunctional Alkyl Halide2-Bromoethanol (HOCH₂CH₂Br)N-(2-hydroxyethyl)
2. QuaternizationHaloesterEthyl bromoacetate (B1195939) (BrCH₂CO₂Et)N-(Carbethoxymethyl)

The resulting QACs have potential applications as surfactants, ionic liquids, or antimicrobial agents, with their efficacy depending on the balance of hydrophilicity and lipophilicity conferred by the four substituents on the nitrogen atom. acs.org

Formation of Organometallic Derivatives for Catalysis or Synthesis

The nitrogen atom in this compound can coordinate to metal centers to form a variety of organometallic complexes. These derivatives are of significant interest for their potential applications in homogeneous catalysis and as synthetic intermediates. numberanalytics.com The formation of these complexes can occur through several pathways.

Direct coordination of the amine's lone pair to a metal center forms an amine complex. Subsequent deprotonation of the N-H bond yields an amido complex, which features a direct metal-nitrogen bond. These amido complexes are potent nucleophiles and bases, serving as key intermediates in many catalytic cycles.

Alternatively, transition metal-catalyzed C-H activation represents a powerful strategy for forming organometallic derivatives. wikipedia.orgyoutube.com In this approach, a metal catalyst inserts into a C-H bond, typically at the α-position to the nitrogen atom, to form a new metal-carbon bond. thieme-connect.com This process transforms the relatively inert amine into a versatile organometallic reagent. For cyclic secondary amines, this can be achieved by generating a transient imine in situ, which is then subject to reaction with organometallic nucleophiles in the presence of a compatible Lewis acid catalyst. nih.gov

Palladium, rhodium, and iridium complexes are commonly employed for such transformations, enabling the functionalization of C-H bonds that are otherwise unreactive. acs.orgnih.gov

Table 2: Potential Organometallic Reactions Involving this compound

Reaction TypeMetal Catalyst (Example)Reactive Site on AmineDescription
Amido Complex FormationLi, Mg, ZnN-HDeprotonation to form a metal-amide bond.
α-C-H Activation/FunctionalizationPd(OAc)₂, [Rh(coe)₂Cl]₂α-C-H (on cyclohexyl ring)Metal-catalyzed cleavage of the C-H bond adjacent to the nitrogen to form an organometallic intermediate for further reaction. nih.govnih.gov
HydroaminoalkylationRu, Ir, RhN-HAddition of the N-H bond across an alkene or alkyne to form a new C-N bond, often involving organometallic intermediates.
Directed C-H FunctionalizationPd(II), Rh(III)Remote C-HIf a directing group is installed, the metal can be guided to activate a specific C-H bond elsewhere on the molecule.

These organometallic derivatives can be used as catalysts for reactions like hydrogenation, or as intermediates for constructing more complex molecular architectures. numberanalytics.com

Preparation of N-Functionalized Amides and Sulfonamides

One of the most common derivatization strategies for secondary amines is their conversion to amides and sulfonamides. These reactions are generally robust and high-yielding, replacing the hydrogen on the nitrogen atom with an acyl or sulfonyl group, respectively.

Amide Formation: this compound readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the corresponding N,N-disubstituted amide. The base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This reaction creates a stable, neutral amide linkage. vaia.com A wide variety of acyl groups can be introduced, allowing for the attachment of different functional moieties. Another method involves the direct transformation of esters to amides, which can proceed under base- and additive-free conditions at elevated temperatures. creative-biogene.com

Sulfonamide Formation: In a similar fashion, reacting this compound with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonamide. The resulting sulfonamide group is a key structural motif in many pharmaceutical compounds and is known for its chemical stability and ability to participate in hydrogen bonding. The synthesis often involves a simple two-step procedure starting from an amine and a chloroacetyl chloride, followed by reaction with a desired moiety. nih.gov

Table 3: Reagents for Amide and Sulfonamide Synthesis

DerivativeReagent ClassSpecific ExampleReaction
AmideAcyl ChlorideAcetyl Chloride (CH₃COCl)Acylation
AmideAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)Acylation
SulfonamideSulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)Sulfonylation
SulfonamideSulfonyl ChlorideMethanesulfonyl Chloride (MsCl)Sulfonylation

These derivatizations are fundamental in medicinal chemistry for modifying a molecule's properties, such as solubility, stability, and biological activity.

Stereoselective Derivatization to Access Chiral Precursors

This compound is a chiral molecule, with a stereocenter at the C1 position of the cyclohexyl ring. This inherent chirality makes it a valuable starting material for the synthesis of enantiomerically pure compounds. Stereoselective derivatization strategies can be employed to either resolve a racemic mixture of the amine or to use its existing chirality to control the formation of new stereocenters.

One common strategy is kinetic resolution . In this process, a racemic mixture of the amine is reacted with a chiral, non-racemic reagent or catalyst. One enantiomer of the amine reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched amine from the diastereomeric product. Asymmetric acylation or oxygenation are known methods for the kinetic resolution of cyclic secondary amines. researchgate.net

Alternatively, diastereoselective reactions can be performed where the existing stereocenter on the cyclohexyl ring directs the stereochemical outcome of a reaction at another site on the molecule. For example, addition to a prochiral group attached to the nitrogen could proceed with facial selectivity dictated by the steric environment of the chiral cyclohexyl group.

Furthermore, advanced catalytic methods can achieve highly enantioselective transformations. For instance, tandem intermolecular hydroamination and transfer hydrogenation of alkynes catalyzed by a gold(I)/chiral Brønsted acid system can produce chiral secondary amines with excellent enantiomeric excess. thieme-connect.com Such methods could be adapted to further functionalize this compound or its precursors stereoselectively. nih.govnih.gov

Table 4: Strategies for Stereoselective Derivatization

StrategyDescriptionExample Reagent/Catalyst
Kinetic ResolutionOne enantiomer of the racemic amine reacts faster with a chiral reagent, allowing separation.Chiral acylating agent, lipase (B570770) enzyme, or chiral titanium catalyst for oxygenation. researchgate.net
Diastereoselective AdditionThe existing stereocenter directs the formation of a new stereocenter.Addition of an organometallic reagent to a carbonyl group attached to the amine.
Asymmetric CatalysisA chiral catalyst preferentially generates one stereoisomer of the product.Gold(I)/Chiral Phosphoric Acid for hydroamination/hydrogenation. thieme-connect.com
Chiral AuxiliaryThe amine is temporarily attached to a chiral auxiliary to direct a subsequent reaction before being cleaved.Evans oxazolidinones or other established chiral auxiliaries.

These stereoselective approaches are critical for the synthesis of single-enantiomer pharmaceuticals and other high-value chiral chemicals.

Development of Conjugates and Probes for Chemical Biology Studies

The secondary amine of this compound is an excellent chemical handle for covalent attachment to reporter molecules, biomolecules, or surfaces, making it a valuable building block for creating chemical biology tools. symeres.com The process of forming these molecules is known as bioconjugation.

The nucleophilic amine can react with a variety of "amine-reactive" functional groups to form stable covalent bonds. thermofisher.comthermofisher.com This allows for the straightforward synthesis of conjugates and probes. For example, reacting the amine with a succinimidyl ester (NHS ester) or isothiocyanate derivative of a fluorophore (like fluorescein, rhodamine, or a cyanine (B1664457) dye) yields a fluorescently labeled version of the molecule. acs.org These fluorescent probes can be used for imaging and tracking purposes in biological systems.

Beyond fluorophores, the amine can be used to attach other tags, such as biotin (B1667282) (for affinity purification) or polyethylene (B3416737) glycol (PEG) linkers to improve solubility and pharmacokinetic properties. nih.gov The amine can serve as a point of attachment for building more complex structures, such as linking the molecule to a peptide, an oligonucleotide, or a nanoparticle. acs.orgcreative-biogene.com The lipophilic nature of the cyclohexyl and isopentyl groups may also facilitate membrane association, making these conjugates useful for studying cellular membrane processes.

Reaction-based probes can also be designed. These are molecules that undergo a chemical reaction with a specific analyte, leading to a change in their optical properties, such as a "turn-on" fluorescence response. nih.govresearchgate.net The amine functionality could be a key part of such a reactive system.

Table 5: Amine-Reactive Moieties for Conjugation

Reactive GroupReagent TypeResulting LinkageApplication
N-Hydroxysuccinimide (NHS) EsterAmine-Reactive Fluorophore/BiotinAmideFluorescent Labeling, Affinity Tagging thermofisher.com
Isothiocyanate (ITC)Amine-Reactive FluorophoreThioureaFluorescent Labeling acs.org
Acyl Chloride / Acid AnhydrideLinker or Functional MoleculeAmideBioconjugation, Surface Immobilization creative-biogene.com
EpoxideCrosslinkerβ-HydroxyaminePolymer/Surface Conjugation
Aldehyde/KetoneBiomolecule (via reductive amination)Secondary AmineProtein/Peptide Conjugation

The versatility of amine conjugation chemistry makes this compound a useful scaffold for developing custom probes and conjugates for a wide range of research applications. frontiersin.org

Role in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The molecular architecture of N-(3-Methylbutyl)cyclohexylamine, characterized by a cyclohexyl moiety and a 3-methylbutyl group attached to a secondary amine, makes it a valuable precursor in the construction of more complex molecules. ontosight.ai Organic chemists leverage this structure to introduce specific steric and electronic properties into target compounds. The cyclohexyl ring provides a rigid, non-planar scaffold, while the isoamyl group offers a degree of lipophilicity and steric bulk.

The synthesis of novel heterocyclic compounds often utilizes cyclohexylamine (B46788) derivatives as starting materials. For instance, research has demonstrated the synthesis of various pyrimidine (B1678525) and triazine derivatives incorporating a cyclohexyl moiety, highlighting the role of such amines as key synthetic intermediates. These complex heterocyclic systems are often investigated for their potential biological activities.

Furthermore, the amine functionality of this compound serves as a reactive handle for a multitude of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and condensation to form a diverse array of derivatives. This versatility allows for the systematic modification of its structure to fine-tune the properties of the final products, which is a crucial aspect of modern drug discovery and materials science.

Application as a Ligand or Catalyst Component in Transition Metal Catalysis

In the field of transition metal catalysis, the design and synthesis of effective ligands are paramount to controlling the activity and selectivity of catalytic reactions. This compound and its derivatives have shown potential as ligands or components of catalyst systems. The nitrogen atom of the amine can coordinate to a metal center, and the steric and electronic properties of the cyclohexyl and isoamyl groups can influence the catalytic environment.

While direct applications of this compound as a primary ligand are not extensively documented in high-impact catalysis, the broader class of N-heterocyclic carbenes (NHCs) derived from amines represents a significant area of research. These NHCs are powerful ligands in homogeneous catalysis, and their synthesis often begins with amines. The steric bulk provided by substituents on the amine, such as the cyclohexyl and 3-methylbutyl groups, can create a sterically hindered environment around the metal center. This is often critical for promoting challenging bond activations and achieving high catalytic turnover.

The development of novel, sterically bulky NHC ligands has been shown to be effective in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of fine chemicals and polymers. The modular synthesis of such ligands often involves the alkylation of anilines or other primary amines, demonstrating the foundational role of amine building blocks in the development of advanced catalysts.

Research on Polymeric Applications and Curing Agents

The properties of this compound suggest its potential utility in polymer science, particularly as a monomer or a modifying agent. The amine functionality can react with various monomers to be incorporated into polymer chains. Additionally, its structure can influence the physical and chemical properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility.

The broader field of self-healing polymers also offers potential applications for amine-containing compounds. mdpi.com These materials have the ability to repair damage, extending the lifetime of the material. mdpi.com The encapsulation of reactive species, including amines, which can be released upon damage to initiate a healing process, is a common strategy in the design of self-healing systems. mdpi.com

Intermediary Role in the Synthesis of Specialized Chemical Reagents

One of the most significant roles of this compound is as an intermediate in the synthesis of more specialized chemical reagents. ontosight.ai Its straightforward reactivity allows for its conversion into a variety of other compounds with specific functionalities. This is a common strategy in synthetic chemistry, where a readily available starting material is transformed through a series of reactions into a high-value product.

For example, N-alkyl-hydroxylamine reagents, which are valuable for the direct installation of medicinally relevant amine groups, can be synthesized from precursor amines. chemrxiv.org The development of novel aminating reagents is an active area of research, as it provides new tools for medicinal chemists to synthesize complex molecules with potential therapeutic applications. chemrxiv.org

The synthesis of various biologically active cyclohexylamine derivatives has been reported, where the starting amine is modified to produce compounds with specific pharmacological properties. researchgate.net These synthetic routes often involve multiple steps, with the initial amine serving as a crucial building block. The ability to easily derivatize this compound makes it a versatile platform for the creation of libraries of compounds for screening in drug discovery programs.

Solvatochromic Studies and Solvent Effects in Reaction Media

The interaction between a solute and the surrounding solvent can significantly influence chemical reactions and spectroscopic properties. Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a phenomenon that provides insights into these interactions. While specific solvatochromic studies on this compound are not widely reported, the principles of solvent effects are highly relevant to its use in chemical synthesis.

The polarity and hydrogen-bonding capabilities of the solvent can affect the reaction rates and equilibrium positions of reactions involving this compound. For instance, in reactions where the amine acts as a nucleophile, a polar aprotic solvent might be preferred to a polar protic solvent to avoid solvation of the lone pair on the nitrogen atom.

Furthermore, understanding the solubility of this compound in various organic solvents is crucial for its practical application in synthesis. Its lipophilic character, owing to the cyclohexyl and isoamyl groups, suggests good solubility in many common organic solvents. ontosight.ai This property is advantageous for its use in a wide range of reaction conditions.

Future Research Directions and Emerging Paradigms in the Study of N 3 Methylbutyl Cyclohexylamine

The exploration of N-(3-Methylbutyl)cyclohexylamine and related secondary amines is entering a new phase, driven by advancements in synthetic methodologies and analytical techniques. Future research is poised to focus on developing more sustainable and efficient production methods, uncovering novel catalytic strategies, and exploring unprecedented chemical transformations. These emerging paradigms promise to expand the utility of this compound in various chemical sectors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(3-Methylbutyl)cyclohexylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or condensation reactions between cyclohexylamine and 3-methylbutyl halides. Optimization involves adjusting reaction time, temperature (e.g., reflux conditions), and stoichiometry. Techniques like continuous flow reactors may improve yield and purity, as observed in structurally similar compounds . Post-synthesis purification often employs recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures .

Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming molecular structure, while Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) assess purity. Infrared (IR) spectroscopy can identify functional groups (e.g., amine stretches). For example, mass spectral data (e.g., m/z peaks) and retention indices were used to characterize similar compounds in volatile analyses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. Safety data for structurally related amines highlight risks of skin/respiratory irritation, necessitating spill containment kits and emergency eyewash stations .

Advanced Research Questions

Q. How can the reaction mechanisms of this compound in nucleophilic substitutions be elucidated?

  • Methodological Answer : Mechanistic studies may employ kinetic isotope effects (KIEs), stereochemical analysis (e.g., retention/inversion of configuration), or computational modeling (DFT calculations). For example, SN2 vs. addition-elimination pathways in cyclohexylamine derivatives were inferred from kinetic data and intermediate trapping .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Conduct dose-response assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) under standardized conditions (pH, temperature). Use orthogonal assays (e.g., live/dead staining vs. metabolic activity) to confirm results. Meta-analyses of published data can identify confounding variables like impurity profiles or solvent effects .

Q. How do structural modifications of this compound influence its electrochemical behavior in corrosion inhibition?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) and Tafel polarization tests in amine-containing solutions (e.g., morpholine/cyclohexylamine blends) can evaluate corrosion inhibition efficiency. Compare performance metrics (e.g., charge transfer resistance) across derivatives with varied alkyl chain lengths or substituents .

Q. What computational approaches predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics (MD) simulations model binding affinities and stability. Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects (e.g., logP, steric bulk) with bioactivity data from high-throughput screens .

Q. How are degradation pathways and environmental persistence of this compound assessed?

  • Methodological Answer : Use LC-MS/MS to identify degradation products in simulated environmental conditions (UV exposure, microbial activity). Ecotoxicity assays (e.g., Daphnia magna survival tests) evaluate environmental impact. Biodegradation studies may employ OECD 301 protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.